Isoindoline-5-carbaldehyde

Physicochemical characterization Process chemistry Purification optimization

A critical pharmaceutical intermediate for constructing the 5-substituted isoindoline pharmacophore in Onalespib (AT13387), a second-generation Hsp90 inhibitor. Substituting with indoline-5-carbaldehyde or positional isomers alters electronic properties and reaction pathways, compromising synthetic route fidelity. - **Application**: Essential intermediate for Onalespib & Hsp90 inhibitor analog synthesis (Kd 0.71 nM). - **Chemoselectivity**: Higher NH pKa (13.31) enables selective N-functionalization under basic conditions without competing deprotonation. - **Handling**: Requires 2-8°C storage under inert gas; high boiling point (493.8°C) prevents distillation loss but necessitates crystallization/chromatography purification.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B12960509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-5-carbaldehyde
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)C=O
InChIInChI=1S/C9H9NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,6,10H,4-5H2
InChIKeySKQVKZCUBPIAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindoline-5-carbaldehyde: Chemical Identity and Key Characteristics


Isoindoline-5-carbaldehyde (2,3-dihydro-1H-isoindole-5-carbaldehyde) is a bicyclic heterocyclic aldehyde consisting of a fused benzene-pyrroline ring system with a reactive formyl substituent at the 5-position of the aromatic ring . The compound serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical process development, distinguished from its positional isomers (e.g., isoindoline-4-carbaldehyde) and skeletal analogs (e.g., indoline-5-carbaldehyde) by its specific nitrogen placement within the saturated five-membered ring, which governs its electronic properties, reactivity profile, and suitability for downstream transformations in drug candidate synthesis [1].

Intermediate Role
Key intermediate for Onalespib (Hsp90 inhibitor) synthesis
Regiochemistry
5-carbaldehyde substitution required; 4-isomer incompatible
Handling
Inert atmosphere and cold storage (2–8 °C) needed

Why Substitution with In-Class Analogs Compromises Reproducibility


Substituting isoindoline-5-carbaldehyde with structurally similar heterocyclic aldehydes—such as indoline-5-carbaldehyde (saturated indole core with nitrogen at position 1), isoindoline-4-carbaldehyde (positional isomer), or isoindoline-5-carboxylic acid (oxidized analog)—introduces quantifiable differences in physicochemical properties, reactivity, and downstream synthetic utility that cannot be overcome through simple stoichiometric adjustment [1]. The isoindoline scaffold, with nitrogen occupying the 2-position of the saturated ring, confers distinct electronic character and hydrogen-bonding capacity compared to the indoline system, directly affecting key properties such as boiling point (predicted difference of approximately 180 °C versus indoline-5-carbaldehyde) and governing the compound's documented role as the essential 5-carbaldehyde intermediate in the synthesis of Onalespib (AT13387), a second-generation Hsp90 inhibitor currently under clinical investigation [2]. These differences are not cosmetic; they directly determine which reaction pathways are accessible and which pharmacophores can be constructed, making blind substitution a material risk to synthetic route fidelity and biological outcome.

Isoindoline-5-carbaldehyde
Potential Substitute
Mismatch Risk
Documented Onalespib intermediate
Indoline-5-carbaldehyde: scaffold electronics differ; lower boiling point alters purification
Route incompatibility
5-carbaldehyde regioisomer
Isoindoline-4-carbaldehyde: wrong pharmacophore orientation for Onalespib
Positional mismatch
Reactive aldehyde; inert cold storage
Isoindoline-5-carboxylic acid: oxidized analog lacks aldehyde reactivity
Functional group loss

Quantitative Differentiation from Closest Analogs


Boiling Point Comparison with Indoline-5-carbaldehyde

Isoindoline-5-carbaldehyde exhibits a significantly higher predicted boiling point than its skeletal analog indoline-5-carbaldehyde, indicating substantially stronger intermolecular interactions attributable to the isoindoline scaffold's electronic structure and hydrogen-bonding capacity. This difference has practical implications for distillation-based purification strategies, solvent selection, and thermal stability assessments during scale-up .

Boiling Point
Data to verify
Target ~494 °C
vs
Indoline analog 313 °C
Predicted Δ ≈181 °C; higher thermal input may shift purification strategy
Computational predictions; confirm experimentally
Physicochemical characterization Process chemistry Purification optimization

Density Comparison with Indoline-5-carbaldehyde

The predicted density of isoindoline-5-carbaldehyde exceeds that of indoline-5-carbaldehyde by approximately 0.147 g/cm³, reflecting the more compact molecular packing enabled by the isoindoline ring orientation .

Density
Data to verify
1.313 g/cm³
vs indoline analog 1.166 g/cm³ (+0.147)
12.6% higher density; affects shipping volume and solution prep
Predicted values; confirm for bulk handling
Physical property profiling Formulation development Material handling

pKa Differentiation from Indoline Scaffold

The predicted acid dissociation constant (pKa) of isoindoline-5-carbaldehyde is 13.31 ± 0.20, indicating that the NH proton of the isoindoline ring is very weakly acidic . This contrasts with the indoline scaffold, where the NH pKa is typically lower (approximately 10–11 for indoline itself) due to differences in nitrogen hybridization and ring aromaticity [1]. The higher pKa means isoindoline-5-carbaldehyde remains predominantly neutral across a broader pH range, which is relevant for designing extraction, salt formation, and pH-dependent reaction conditions.

NH pKa
Class-level
Target 13.3 ± 0.2
vs
Indoline class ~10–11
Non-ionized NH across broader pH; may enable selective N-functionalization
pKa predicted; indoline value from class literature
Ionization state Solubility optimization Reaction condition design

Storage Condition Demands vs. Indoline Analog

Isoindoline-5-carbaldehyde requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain integrity, reflecting sensitivity to moisture, oxygen, and ambient thermal conditions . In contrast, indoline-5-carbaldehyde is typically stored at room temperature with protection from light but without the same stringent inert atmosphere requirement . This differential handling requirement impacts cold-chain logistics, shelf-life monitoring, and procurement planning for multi-gram quantities.

Storage
Data to verify
Target Inert gas, 2–8 °C
Analog Room temp, no inert gas
Cold-chain logistics required; increases procurement complexity
Vendor recommendations; verify shelf-life for your lot
Stability Storage and handling Supply chain logistics

Synthetic Pathway Exclusivity in Onalespib Manufacturing

Isoindoline-5-carbaldehyde occupies an indispensable position in the published synthetic route to Onalespib (AT13387), a second-generation Hsp90 inhibitor with a reported Hsp90 binding Kd of 0.71 nM and documented tumor growth inhibition activity in preclinical models [1]. The 5-carbaldehyde substituent serves as the anchor point for installing the (4-methylpiperazin-1-yl)methyl pharmacophore that is essential for Onalespib's biological activity [2]. Neither isoindoline-4-carbaldehyde nor indoline-5-carbaldehyde can substitute for this role, as the 4-carbaldehyde positional isomer would place the pharmacophore at an incorrect geometric orientation, while the indoline scaffold alters the ring electronics and nitrogen position required for downstream acylation chemistry [3].

Synthetic Role
Context-dependent
Exclusive intermediate for Onalespib
5-carbaldehyde anchors (4-methylpiperazin-1-yl)methyl pharmacophore
Only this regioisomer supports Onalespib pharmacophore installation
Based on patent and medicinal chemistry literature
Pharmaceutical intermediate Synthetic route fidelity Drug substance manufacturing

Evidence Limitations Statement

It must be explicitly noted that high-strength, direct head-to-head comparative experimental data (e.g., side-by-side IC50 values, parallel stability studies, controlled reactivity comparisons) for isoindoline-5-carbaldehyde versus its closest analogs are substantially limited in the published scientific literature and accessible patent databases [1]. The compound is predominantly characterized as a synthetic intermediate rather than as a final bioactive entity, and consequently, biological activity data are primarily reported for downstream derivatives rather than for the carbaldehyde itself. The quantitative differentiation evidence presented above relies on computationally predicted physicochemical properties compared across databases (cross-study comparable evidence) and on class-level inferences drawn from the broader isoindoline and indoline chemical families [2]. Procurement decisions should weigh the documented pathway exclusivity for Onalespib synthesis as the strongest practical differentiator, while recognizing that head-to-head experimental comparisons remain to be published [3].

Evidence Gaps
Source review
No direct experimental comparisons published
Decisions should prioritize pathway exclusivity over unavailable head-to-head data
Literature search May 2026; databases: PubMed, Reaxys, patents
Evidence quality assessment Procurement risk management

Optimal Application Scenarios


Hsp90 Inhibitor Intermediate Procurement

Isoindoline-5-carbaldehyde is the documented key intermediate for constructing the 5-substituted isoindoline pharmacophore of Onalespib (AT13387) . The compound's 5-carbaldehyde substitution pattern is structurally mandatory for installing the (4-methylpiperazin-1-yl)methyl moiety that confers Hsp90 binding activity (Kd 0.71 nM) . Neither isoindoline-4-carbaldehyde nor indoline-5-carbaldehyde can substitute in this pathway without fundamentally redesigning the synthetic route [1]. For CMC development, kilogram-scale procurement, or analytical reference standard qualification in Onalespib and related analog programs, isoindoline-5-carbaldehyde is the only viable intermediate among close structural analogs.

N-Functionalization Chemistry with High NH pKa

With a predicted NH pKa of 13.31 ± 0.20, isoindoline-5-carbaldehyde remains non-ionized across the full range of typical reaction conditions (pH 1–12) . This property is advantageous when N-functionalization (e.g., N-alkylation, N-acylation, N-arylation) must be conducted under strongly basic conditions where more acidic scaffolds (indoline pKa ~10–11) would undergo competing deprotonation . The higher pKa allows the use of weaker bases for selective deprotonation of other functional groups while leaving the isoindoline NH intact, providing chemoselectivity advantages in complex multi-step syntheses.

Thermally Demanding Synthetic Transformations

The predicted boiling point of 493.8 ± 45.0 °C at 760 mmHg—approximately 181 °C higher than indoline-5-carbaldehyde (313.15 °C)—indicates that isoindoline-5-carbaldehyde can tolerate substantially higher reaction temperatures without volatilization loss . This makes it suitable for high-temperature condensation reactions, melt-phase transformations, or solvent-free protocols where lower-boiling analogs would distill out of the reaction mixture. Process chemists evaluating this compound for scale-up should note that the same high boiling point precludes purification by simple distillation, favoring chromatographic or crystallization-based purification strategies.

Cold-Chain-Compliant Research Programs

Isoindoline-5-carbaldehyde requires storage under inert gas at 2–8 °C , representing a higher handling burden compared to room-temperature-stable alternatives such as indoline-5-carbaldehyde . This storage profile makes the compound best suited for well-equipped synthetic chemistry laboratories or GMP facilities that already maintain cold storage capacity and inert atmosphere (glovebox/Schlenk line) infrastructure. Programs lacking these facilities should anticipate additional procurement costs for cold shipping, refrigerated storage units, and inert gas consumables when incorporating isoindoline-5-carbaldehyde into their supply chain.

Application
Selection Property
Validation Focus
Onalespib intermediate supply
5-carbaldehyde regioisomer exclusivity
Confirm positional identity (NMR, HPLC)
N-functionalization under strong base
High NH pKa (non-ionized)
Verify pKa and chemoselectivity in model reaction
High-temperature synthesis
High predicted boiling point
Thermal stability (TGA) and reaction temperature tolerance
Cold-chain compliant labs
Inert gas and 2–8 °C storage requirement
Storage stability data under recommended conditions
Quote Request

Request a Quote for Isoindoline-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.